N-(3-acetylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide N-(3-acetylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10318802
InChI: InChI=1S/C17H14N4O3/c1-11(22)12-5-4-6-13(9-12)18-16(23)10-21-17(24)14-7-2-3-8-15(14)19-20-21/h2-9H,10H2,1H3,(H,18,23)
SMILES: CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2
Molecular Formula: C17H14N4O3
Molecular Weight: 322.32 g/mol

N-(3-acetylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

CAS No.:

Cat. No.: VC10318802

Molecular Formula: C17H14N4O3

Molecular Weight: 322.32 g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide -

Specification

Molecular Formula C17H14N4O3
Molecular Weight 322.32 g/mol
IUPAC Name N-(3-acetylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Standard InChI InChI=1S/C17H14N4O3/c1-11(22)12-5-4-6-13(9-12)18-16(23)10-21-17(24)14-7-2-3-8-15(14)19-20-21/h2-9H,10H2,1H3,(H,18,23)
Standard InChI Key ZKXJCFUJJWYZHS-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2
Canonical SMILES CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Introduction

Synthesis

The synthesis of compounds with similar structures typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature and pH to optimize yield and purity. While specific methods for N-(3-acetylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide are not detailed, similar compounds can be synthesized using commercially available reagents and standard organic chemistry techniques.

Synthesis Steps

  • Starting Materials: Typically involve acetylphenyl derivatives and benzotriazine precursors.

  • Reaction Conditions: Careful control of temperature, pH, and solvents is crucial.

  • Purification: Techniques like chromatography may be used to achieve high purity.

Potential Applications

ApplicationDescription
Anti-CancerPotential interaction with DNA and inhibition of cell proliferation.
AntimicrobialPossible interference with bacterial enzyme systems.

Future Research Directions

  • Molecular Docking Studies: To understand interactions with biological targets.

  • In Vitro Assays: To evaluate anti-cancer and antimicrobial activities.

  • Structure Optimization: To enhance biological activity through chemical modifications.

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